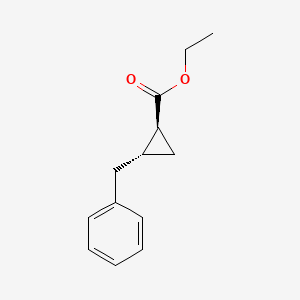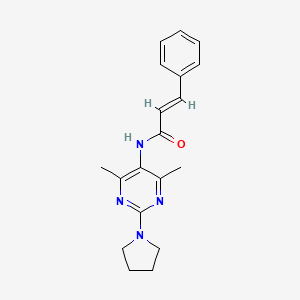
ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate, also known as EBC, is a cyclopropane-based compound that has gained significant attention in scientific research due to its unique properties. EBC is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a modulator of ion channels. This compound has been shown to inhibit the voltage-gated potassium channel, which is involved in the regulation of membrane potential and neurotransmitter release. This compound has also been shown to inhibit the calcium-activated potassium channel, which is involved in the regulation of smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antitumor, anticonvulsant, and anti-inflammatory activities. This compound has also been shown to have anxiolytic and sedative effects. This compound has been shown to increase the release of acetylcholine, which is involved in memory and learning.
Advantages and Limitations for Lab Experiments
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has several advantages for lab experiments, including its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate research. One direction is the synthesis of new this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as cancer and epilepsy. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to new applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a cyclopropane-based compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, including its chiral nature, but also has some limitations. There are several future directions for this compound research, including the synthesis of new this compound derivatives and investigation of its potential therapeutic applications.
Synthesis Methods
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate can be synthesized using various methods, including the reduction of benzylidene malonate, the Grignard reaction, and the Diels-Alder reaction. One of the most common methods for synthesizing this compound is the reduction of benzylidene malonate. This method involves the reaction of benzylidene malonate with sodium borohydride in ethanol to yield this compound.
Scientific Research Applications
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of other compounds. This compound has been used as a starting material for the synthesis of various natural products, such as (+)-neopeltolide and (+)-spongistatin 1. This compound has also been used in the synthesis of various pharmaceuticals, such as the anticancer drug, taxol.
Properties
IUPAC Name |
ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACXUOASKUNMQ-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)



![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)
![(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid](/img/structure/B2769302.png)

